molecular formula C19H26N4O3S B2513836 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 923245-02-7

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2513836
CAS No.: 923245-02-7
M. Wt: 390.5
InChI Key: YNZCKLJCKACCNV-UHFFFAOYSA-N
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Description

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the trimethylphenyl moiety. Common reagents used in these steps include ethyl isocyanate, formaldehyde, and trimethylbenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution at the sulfanyl group can produce a variety of thioether compounds.

Scientific Research Applications

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it a valuable tool in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.

    Thioethers: Compounds containing sulfanyl groups, such as thioanisole, have comparable chemical reactivity.

Uniqueness

What sets 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-5-20-16(25)9-23-15(10-24)8-21-19(23)27-11-17(26)22-18-13(3)6-12(2)7-14(18)4/h6-8,24H,5,9-11H2,1-4H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZCKLJCKACCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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